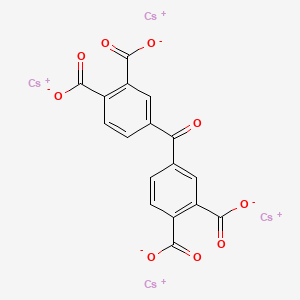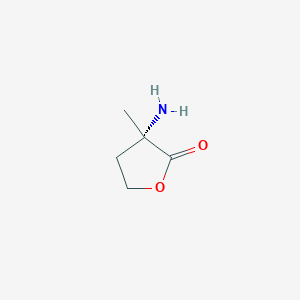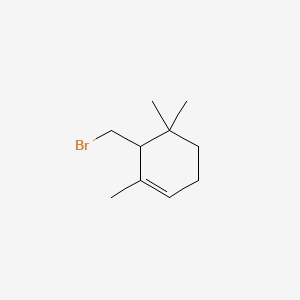![molecular formula C12H17NO2 B13779963 N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/no-structure.png)
N-[(3,4-Dimethoxyphenyl)methylene]propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-Dimethoxyphenyl)methylene]propylamine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a methylene bridge connecting a 3,4-dimethoxyphenyl group to a propylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methylene]propylamine typically involves the condensation of 3,4-dimethoxybenzaldehyde with propylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general procedure involves:
- Dissolving 3,4-dimethoxybenzaldehyde in an appropriate solvent such as ethanol or methanol.
- Adding propylamine to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
- Isolating the product by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methylene]propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyphenethylamine or 3,4-dimethoxyphenylpropanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
N-[(3,4-Dimethoxyphenyl)methylene]propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its role as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methylene]propylamine involves its interaction with various molecular targets. As a phenethylamine derivative, it may act on neurotransmitter systems, particularly by inhibiting the activity of monoamine oxidase enzymes. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially affecting mood and behavior. Additionally, the compound’s methoxy groups may influence its binding affinity and selectivity for specific receptors and enzymes.
Comparación Con Compuestos Similares
N-[(3,4-Dimethoxyphenyl)methylene]propylamine can be compared to other similar compounds such as:
3,4-Dimethoxyphenethylamine: Shares the same phenethylamine backbone but lacks the methylene bridge and propylamine moiety.
Mescaline (3,4,5-Trimethoxyphenethylamine): Contains an additional methoxy group on the phenyl ring, leading to different pharmacological properties.
Dopamine: A major neurotransmitter with a similar phenethylamine structure but without methoxy groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-N-propylmethanimine |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3/h5-6,8-9H,4,7H2,1-3H3 |
Clave InChI |
ZZSJSJXXNVFEFL-UHFFFAOYSA-N |
SMILES canónico |
CCCN=CC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)


